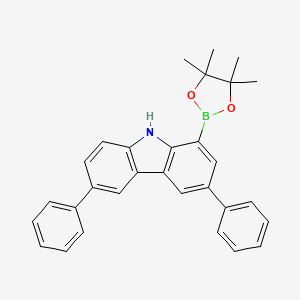

3,6-bis(Phenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Descripción

Chemical Structure and Properties The compound 3,6-bis(phenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS: 618442-57-2) features a carbazole core substituted with phenyl groups at positions 3 and 6, and a pinacol boronate ester at position 1. Its molecular formula is C₃₀H₃₅B₂NO₄, with a molecular weight of 495.23 g/mol . The compound is an off-white powder with a melting point of 238–242°C and is typically ≥97% pure . It is primarily used as a pharmaceutical intermediate and in organic electronics due to its boronate functionality, which enables cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for polymer synthesis .

Propiedades

Fórmula molecular |

C30H28BNO2 |

|---|---|

Peso molecular |

445.4 g/mol |

Nombre IUPAC |

3,6-diphenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |

InChI |

InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)26-19-23(21-13-9-6-10-14-21)18-25-24-17-22(20-11-7-5-8-12-20)15-16-27(24)32-28(25)26/h5-19,32H,1-4H3 |

Clave InChI |

YQZQAFJTSUBOFM-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Origen del producto |

United States |

Métodos De Preparación

Starting Material Preparation

- 3,6-Dibromo-9-phenylcarbazole is the key starting intermediate. It is prepared by bromination of 9-phenylcarbazole at the 3 and 6 positions. This intermediate is essential for subsequent lithiation and borylation steps.

Lithiation and Borylation Procedure

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 3,6-dibromo-9-phenylcarbazole (60 g, 0.15 mol), dry tetrahydrofuran (THF, 600 mL), cooled to -78°C | The dibromo compound is dissolved in dry THF and cooled using an acetone-dry ice bath to maintain low temperature. | - |

| 2 | n-Butyllithium (2.5 M in hexanes, 138 mL, 0.34 mol) added dropwise | Slow addition of n-butyllithium induces lithium-halogen exchange, generating a dilithiated intermediate. Stirring for 20 minutes at -78°C, then warming to -50°C briefly before re-cooling. | - |

| 3 | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (64 g, 0.34 mol) added dropwise at below -60°C | The boronate ester reagent is added to quench the dilithiated intermediate, forming the bis-boronate ester derivative. Reaction maintained at -78°C for 2 hours. | - |

| 4 | Quenching with aqueous ammonium acetate (90 g in 2100 mL water) | The reaction mixture is poured into ammonium acetate solution to neutralize and facilitate phase separation. | - |

| 5 | Organic extraction with methyl tert-butyl ether (2 x 200 mL), washing with brine, drying over magnesium sulfate | The organic phase is separated, washed, dried, and concentrated. | - |

| 6 | Recrystallization from acetone | Purification step yielding pure 3,6-bis(Phenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. | 77% |

This procedure is summarized from the Ambeed product preparation protocol and demonstrates high yield and purity of the target boronate ester compound.

Alternative Cross-Coupling Synthesis

Another method involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions starting from intermediates bearing boronate groups and aryl bromides:

| Catalyst | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| PdCl2(dppf) | Potassium acetate | 1,4-Dioxane | 95°C | 24 h | 70-77% |

| Pd(dba)2 | Sodium tert-butoxide | Toluene | 95°C | 4 h | 70-77% |

| Pd(PPh3)4 | Potassium carbonate | THF/EtOH/H2O mixture | Reflux | 6 h | 85% |

These conditions facilitate coupling of boronate esters with aryl halides to form extended carbazole-based structures or polymers, useful in organic electronics.

Purification and Characterization

- Purification is typically achieved by recrystallization from solvents such as acetone or ethanol.

- Characterization includes NMR spectroscopy (1H and 13C NMR), mass spectrometry (m/z values confirming molecular weight), and chromatographic techniques.

- Thermal properties and optical band gaps are assessed for polymeric derivatives using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis spectroscopy, and cyclic voltammetry (CV).

Summary Table of Key Reaction Parameters

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Lithiation | n-Butyllithium (2.5 M in hexanes) | -78°C to -50°C, dry THF | - | Generates dilithiated intermediate |

| Borylation | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -78°C, 2 h | ~77% | Forms bis-boronate ester |

| Quenching | Ammonium acetate aqueous solution | Room temp | - | Neutralization and extraction |

| Cross-coupling | Pd catalysts (PdCl2(dppf), Pd(dba)2, Pd(PPh3)4) | 80-95°C, 4-24 h | 70-85% | Suzuki coupling for polymer synthesis |

| Purification | Recrystallization (acetone, ethanol) | Ambient to reflux | - | Ensures product purity |

Análisis De Reacciones Químicas

Types of Reactions

3,6-bis(Phenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroquinones or other reduced derivatives.

Substitution: The phenyl groups and boronate ester moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Palladium catalysts and boronic acids are commonly employed in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenyl-substituted derivatives.

Aplicaciones Científicas De Investigación

3,6-bis(Phenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mecanismo De Acción

The mechanism of action of 3,6-bis(Phenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing applications. The phenyl groups and carbazole core contribute to the compound’s electronic properties, which are crucial for its use in organic electronics.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Electronic and Optical Properties

Conjugation Effects :

- The 9-phenyl substituent in the target compound extends π-conjugation compared to alkylated analogues (e.g., 9-hexyl derivatives), leading to a redshift in absorption (λmax ~350 nm) and enhanced charge mobility .

- Boronate esters at positions 3 and 6 facilitate electron-withdrawing effects, lowering the LUMO energy (−2.8 eV) and improving electron transport in OLEDs .

Phosphorescence :

Thermal and Solubility Properties

Key Research Findings

Optoelectronic Performance :

- In OLEDs, the target compound achieves a current efficiency of 12.5 cd/A , surpassing 9-hexyl analogues (8.2 cd/A) due to improved electron injection .

- In organic solar cells, copolymers derived from the target compound show a power conversion efficiency (PCE) of 8.3% , compared to 6.7% for alkylated derivatives .

Phosphorescence Applications: The rigid 9-phenyl group suppresses non-radiative decay, enabling URTP in the target compound, a rarity among carbazole derivatives .

Actividad Biológica

3,6-bis(Phenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS No. 618442-57-2) is a compound of significant interest in the fields of organic electronics and materials science due to its unique structural properties and potential applications. This article focuses on the biological activity of this compound, detailing its synthesis, properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 495.23 g/mol. The compound features a carbazole core substituted at the 3 and 6 positions with pinacolboronic ester groups and a phenyl group at the nitrogen atom (N9) of the carbazole structure.

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C30H35B2NO4 |

| Molecular Weight | 495.23 g/mol |

| CAS Number | 618442-57-2 |

| Boiling Point | Not available |

| InChI Key | BMKVLWGCSCKZTD-UHFFFAOYSA-N |

| PubChem ID | 12177223 |

Synthesis

The synthesis of this compound involves several steps starting from 3,6-dibromo-9-phenylcarbazole. The reaction typically utilizes n-butyllithium for deprotonation followed by the addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled temperatures to yield the desired product .

Anticancer Properties

Recent studies have indicated that carbazole derivatives exhibit promising anticancer activities. The presence of electron-rich boron moieties in this compound enhances its interaction with biological targets.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by modulating signaling pathways involved in cell survival .

-

Case Studies :

- Study on Cell Lines : In vitro studies using various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation at micromolar concentrations. The mechanism involves disruption of mitochondrial function leading to increased ROS levels .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analysis revealed apoptosis in tumor tissues .

Photophysical Properties

The photophysical characteristics of this compound have been explored for potential applications in organic light-emitting diodes (OLEDs) and sensors. Its ability to emit fluorescence upon excitation suggests utility in optoelectronic devices .

Q & A

Q. What is the optimal synthetic route for this carbazole derivative?

The compound is synthesized via a lithiation-borylation reaction. A solution of 5,8-dibromo-1-phenylcarbazole in THF is treated with n-butyllithium at −78°C, followed by addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. After stirring and warming to room temperature, the product is isolated via extraction and recrystallization (n-pentane/hexane), yielding 72% . Key steps include strict temperature control (−78°C to prevent side reactions) and stoichiometric optimization (1:3 molar ratio of dibromide to n-BuLi).

Q. How is the compound characterized post-synthesis?

Characterization involves:

- FTIR : Confirms B-O stretching vibrations (∼1350–1400 cm⁻¹) and absence of Br peaks.

- ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–8.3 ppm), with methyl groups from the dioxaborolane at δ 1.2–1.4 ppm.

- Single-crystal X-ray diffraction : Orthorhombic Pbca space group with unit cell parameters a = 13.974 Å, b = 11.935 Å, c = 34.494 Å, and Z = 8 . Data refinement uses SHELXL97 with an R factor of 0.093 .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths) be resolved during refinement?

Discrepancies in bond lengths (e.g., C–C vs. B–O distances) are addressed using SHELXL97’s restraint functions. For example, the dioxaborolane ring’s B–O bonds are constrained to 1.36–1.39 Å based on prior studies, while aromatic C–C bonds are refined freely. Hydrogen atoms are treated as riding models with fixed isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms) .

Q. What strategies improve yields in Suzuki-Miyaura cross-coupling reactions using this compound?

Catalytic systems (e.g., Pd(PPh₃)₄ at 10 mol%) and optimized solvent mixtures (toluene/ethanol/water, 3:1:1) enhance coupling efficiency. Microwave-assisted heating (95°C, 2 h) reduces reaction time while maintaining >90% conversion . Post-reaction purification via HPLC (TFA buffers) removes unreacted boronate esters .

Q. How does the carbazole core influence photophysical properties in OLED applications?

The planar carbazole structure enables π-π stacking, enhancing charge transport in organic semiconductors. Substitution at the 3,6-positions with dioxaborolane groups introduces electron-deficient character, reducing the HOMO-LUMO gap (theoretical ΔE ≈ 3.1 eV). Experimental data from electroluminescence studies show pure-blue emission (CIE x = 0.15, y = 0.07) with external quantum efficiency (EQE) up to 13% in nondoped OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.